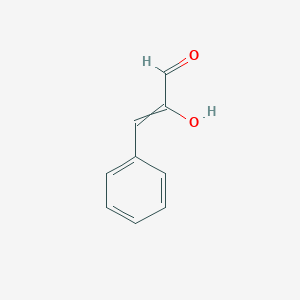

2-Hydroxy-3-phenylprop-2-enal

Description

Historical Context and Early Chemical Characterization of Related Enals

The study of α,β-unsaturated aldehydes is integral to the history of organic synthesis. These compounds have long been recognized as valuable intermediates in the preparation of a wide range of products, including vitamins and fragrances. google.com However, the development of efficient and high-yield synthetic methods for this class has been a persistent challenge. google.com Early methods, such as the Darzens reaction, were often inefficient, particularly for large-scale production, which spurred a long-standing desire for improved synthetic routes. google.com

While specific historical records detailing the first synthesis of 2-Hydroxy-3-phenylprop-2-enal are not prominent, the development of related compounds provides context. The synthesis of substituted cinnamaldehydes, a closely related family, advanced significantly with the refinement of condensation reactions like the Claisen-Schmidt condensation in the latter half of the 20th century. Modern synthetic chemistry continues to evolve, with significant research over the past two decades focusing on the preparation of α-functionally substituted α,β-unsaturated aldehydes due to their industrial importance and role as metabolites in biological systems. mdpi.comnih.gov The characterization of these compounds has been advanced by techniques such as infrared and NMR spectroscopy, as well as mass spectrometry, which are used to confirm the presence of key functional groups like the carbonyl (C=O) and alkene (C=C) bonds. cdnsciencepub.com

Structural Isomerism and Stereochemical Considerations in α,β-Unsaturated Aldehyde Systems

The structure of α,β-unsaturated aldehydes allows for distinct forms of isomerism that significantly influence their reactivity. The presence of the Cα=Cβ double bond leads to geometric isomerism, resulting in cis and trans (or Z and E) isomers. For this compound, both (E)- and (Z)-isomers are possible, with the (Z)-isomer being specifically documented. nih.gov

The stereochemistry of these systems is a critical factor in their chemical reactions. The addition of nucleophiles can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), and the stereochemical outcome is often dependent on the specific isomer and reaction conditions. acs.org For example, in the addition of bromine chloride to various α,β-unsaturated aldehydes, the presence or absence of an acid scavenger like pyridine can significantly alter the resulting regio- and stereoisomers. rsc.org Furthermore, when these aldehydes react with secondary amine catalysts, they can form (E)- and (Z)-iminium ion intermediates. researchgate.net Studies have shown that these diastereoisomeric intermediates can have different rates of formation and reactivity, which is a key consideration in designing stereoselective organocatalytic reactions. researchgate.net

Classification within Phenylpropanoids and Enal Chemistry

This compound can be classified based on its structural components, placing it within two major chemical groups: phenylpropanoids and enals.

Phenylpropanoids are a large and diverse class of natural products characterized by a C6-C3 skeleton, which consists of a six-carbon aromatic phenyl ring attached to a three-carbon propane tail. alfa-chemistry.comfrontiersin.org These compounds are derived from the amino acid phenylalanine. numberanalytics.commlsu.ac.in The phenylpropanoid class is broadly categorized into several subgroups. alfa-chemistry.comfrontiersin.org this compound, with its phenyl ring and three-carbon chain (prop-2-enal), fits into the category of simple phenylpropanoids. alfa-chemistry.commlsu.ac.in This group includes foundational structures like cinnamic acids, cinnamyl alcohols, and their derivatives, such as cinnamaldehydes. mlsu.ac.inresearchgate.net

| Main Class | Sub-Class | Examples / Description |

|---|---|---|

| Simple Phenylpropanoids | Phenylpropenes | Eugenol, Anethole |

| Cinnamyl alcohols & derivatives | Coniferyl alcohol | |

| Cinnamic acids & derivatives | Cinnamic acid, p-Coumaric acid | |

| Cinnamaldehydes | The parent structure for compounds like this compound | |

| Complex Phenylpropanoids | Coumarins | Characterized by a benzopyrone structure |

| Lignans | Polymers derived from the coupling of two or more phenylpropanoid units |

In the context of enal chemistry , the compound is defined by its α,β-unsaturated aldehyde functional group. Enals are recognized as highly reactive and versatile intermediates in organic synthesis. fiveable.me Their reactivity is characterized by the conjugated π-system that allows for electron delocalization, making them susceptible to various transformations, including nucleophilic additions, electrophilic additions, and cycloadditions. fiveable.me The study of enals is an active area of research, with applications ranging from the synthesis of complex natural products to the development of new catalytic reactions. acs.orgrsc.org

Properties

CAS No. |

82140-91-8 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-hydroxy-3-phenylprop-2-enal |

InChI |

InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-7,11H |

InChI Key |

QSZQTGNYQLNKAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2-hydroxy-3-phenylprop-2-enal

Direct Synthetic Routes to 2-Hydroxy-3-phenylprop-2-enal

Direct synthesis of this compound is most commonly achieved through condensation reactions that construct the carbon-carbon double bond and introduce the aldehyde functionality simultaneously.

Established Laboratory Protocols and Yield Optimization

Established laboratory protocols for the synthesis of hydroxy-substituted phenylpropenals, such as this compound, predominantly rely on variations of the aldol condensation. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone method. azom.com This reaction involves the condensation of an aromatic aldehyde, in this case, benzaldehyde, with a carbonyl compound possessing α-hydrogens. For the synthesis of the target molecule, a protected 2-hydroxyacetaldehyde derivative would be the logical reaction partner.

A general protocol involves the base-catalyzed reaction between benzaldehyde and a suitable two-carbon aldehyde synthon. Common bases used for this transformation include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent system like ethanol and water. The reaction temperature is a critical parameter to control, as higher temperatures can promote side reactions and polymerization, while lower temperatures may lead to slow reaction rates.

Yield optimization is a crucial aspect of these syntheses. Key parameters that are often adjusted include the stoichiometry of the reactants, the concentration of the base catalyst, the reaction temperature, and the reaction time. For instance, in the synthesis of related hydroxycinnamaldehydes, maintaining a temperature between 50-60°C has been found to balance the reaction rate and the formation of side products. The choice of solvent can also influence the yield, with polar aprotic solvents sometimes being used to improve the solubility of intermediates.

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Parameter | Condition | Rationale |

| Reactants | Benzaldehyde, Protected 2-hydroxyacetaldehyde | Forms the C-C bond of the propenal backbone. |

| Catalyst | NaOH or KOH | Base-catalyzed enolate formation. |

| Solvent | Ethanol/Water | Good solubility for reactants and catalyst. |

| Temperature | Room Temperature to 60°C | Balances reaction rate and side-product formation. |

| Work-up | Acidification and extraction | Isolates the product from the reaction mixture. |

Exploration of Alternative Synthetic Pathways and Catalyst Systems

Beyond the classical base-catalyzed methods, the exploration of alternative synthetic pathways and catalyst systems is an active area of research to improve efficiency, selectivity, and sustainability.

One alternative approach is the Knoevenagel condensation. This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its derivatives, in the presence of a weak base catalyst like pyridine or sodium acetate. For the synthesis of this compound, a protected form of 2-hydroxyacetic acid could potentially be used, followed by decarboxylation.

The use of heterogeneous catalysts, such as hydrotalcites, is another promising avenue. These solid base catalysts can be easily recovered and reused, offering environmental and economic advantages. For example, Mg/Al hydrotalcites have been shown to be effective catalysts for aldol-type condensation reactions.

Transition metal catalysts have also been investigated for the synthesis of related α,β-unsaturated aldehydes. For instance, rhodium complexes can catalyze the dehydrogenation of alcohols to generate enals. smolecule.com While not a direct condensation, such methods could be applied to a suitable precursor alcohol to furnish the final product.

Synthesis of Structurally Related α,β-Unsaturated Aldehyde Precursors

The synthesis of the target molecule can also be approached by first preparing a structurally related α,β-unsaturated aldehyde precursor, such as cinnamaldehyde ((2E)-3-phenylprop-2-enal), which can then be functionalized at the α-position.

Investigation of Aldol Condensation Strategies

The aldol condensation is the most fundamental and widely employed strategy for the synthesis of α,β-unsaturated aldehydes. azom.comresearchgate.net The reaction between benzaldehyde and acetaldehyde, catalyzed by a base, directly yields cinnamaldehyde after dehydration of the initial β-hydroxy aldehyde adduct. azom.com This reaction is a classic example of a crossed aldol condensation where one of the carbonyl compounds (benzaldehyde) has no α-hydrogens, thus preventing self-condensation and simplifying the product mixture. scribd.com

The reaction conditions for this condensation are well-established and typically involve treating a mixture of benzaldehyde and acetaldehyde with a base like sodium hydroxide at room temperature, followed by heating to effect dehydration. researchgate.net

Table 2: General Aldol Condensation for Cinnamaldehyde Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzaldehyde | Acetaldehyde | NaOH | Cinnamaldehyde |

Considerations of Olefin Metathesis Approaches in Enal Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and has been applied to the synthesis of α,β-unsaturated aldehydes. researchgate.netbeilstein-journals.org Cross-metathesis between a terminal olefin and an α,β-unsaturated aldehyde, such as acrolein, can provide access to more complex enals. researchgate.net

For the synthesis of a phenylpropenal precursor, a cross-metathesis reaction between styrene and acrolein could be envisioned. This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst. researchgate.netacs.org The choice of catalyst is critical to ensure high conversion and selectivity, as is the control of reaction conditions to minimize side reactions like homodimerization of the starting olefins. acs.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis of Functionalized Phenylpropenals

The chemo- and regioselective synthesis of functionalized phenylpropenals is essential when dealing with substrates bearing multiple reactive sites. The hydroxyl group in this compound introduces an additional layer of complexity, requiring careful control over the reaction conditions to avoid unwanted side reactions.

In the context of aldol-type condensations, the regioselectivity is generally well-controlled when one of the carbonyl partners, like benzaldehyde, lacks α-hydrogens, thereby acting exclusively as the electrophile. scribd.com However, chemoselectivity can be a challenge. For instance, if the desired hydroxyl group is present on one of the starting materials, it may need to be protected to prevent it from interfering with the base-catalyzed reaction.

Modern synthetic methods are increasingly focusing on the development of highly selective catalytic systems. For example, organocatalysis has shown great promise in promoting selective aldol reactions. acs.org Chiral organocatalysts can even be used to control the stereochemistry of the newly formed stereocenter in the β-hydroxy aldehyde intermediate.

Furthermore, transition metal-catalyzed reactions, such as the Heck reaction, can be employed for the synthesis of functionalized phenylpropenals with high chemo- and regioselectivity. rsc.org The choice of catalyst, ligands, and reaction conditions is paramount in achieving the desired outcome. mdpi.com

Derivatization from Related Halogenated Phenylpropenals

The synthesis of this compound from halogenated phenylpropenals represents a direct, albeit challenging, route to obtaining the target compound. This method relies on the principles of nucleophilic vinylic substitution, where a halogen atom attached to a double-bonded carbon is replaced by a hydroxyl group. The success of this transformation is heavily dependent on the nature of the halogen, the reaction conditions, and the presence of activating groups on the phenylpropenal backbone.

The general unreactivity of simple vinylic halides towards nucleophilic substitution reactions is a well-established principle in organic chemistry. cdnsciencepub.comyoutube.com Unlike their saturated alkyl halide counterparts, the carbon-halogen bond in vinylic halides is strengthened by the sp² hybridization of the carbon atom and potential resonance effects, making it more difficult to break. youtube.comlibretexts.org However, the presence of an electron-withdrawing group, such as the aldehyde functionality in the target molecule's precursors, can activate the vinylic carbon towards nucleophilic attack. cdnsciencepub.com

The precursors for this synthetic approach are typically 2-chloro-3-phenylpropenal or 2-bromo-3-phenylpropenal. These halogenated derivatives of cinnamaldehyde can be prepared through various established synthetic methods. The subsequent conversion to this compound involves a hydrolysis reaction, typically carried out in the presence of a base, such as sodium hydroxide. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bearing the halogen.

The mechanism of this substitution can be complex and may not follow a simple Sₙ1 or Sₙ2 pathway. wikipedia.org Often, such reactions proceed with retention of the stereochemical configuration of the double bond. cdnsciencepub.com This is a significant consideration, as the geometry of the final product is determined by the starting halogenated phenylpropenal.

Despite the electronic activation provided by the aldehyde group, forcing conditions may still be necessary to achieve the desired transformation. This can include elevated temperatures and the use of a suitable solvent system that can facilitate the reaction between the organic substrate and the aqueous nucleophile.

Below is a data table summarizing the conceptual synthetic transformation from halogenated phenylpropenals to this compound, based on analogous reactions reported in the literature.

| Precursor | Reagent | Product | Reaction Type |

| 2-Chloro-3-phenylpropenal | Aqueous Base (e.g., NaOH) | This compound | Nucleophilic Vinylic Substitution (Hydrolysis) |

| 2-Bromo-3-phenylpropenal | Aqueous Base (e.g., NaOH) | This compound | Nucleophilic Vinylic Substitution (Hydrolysis) |

It is important to note that while this synthetic route is theoretically sound, detailed experimental procedures and yields specifically for the synthesis of this compound from its halogenated precursors are not extensively documented in readily available scientific literature. The information presented is based on the general principles of nucleophilic vinylic substitution and analogies to similar chemical transformations.

Chemical Transformations and Reaction Mechanisms of 2-hydroxy-3-phenylprop-2-enal

Electrophilic and Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Hydroxy-3-phenylprop-2-enal is susceptible to both electrophilic and nucleophilic attacks, a characteristic feature of α,β-unsaturated aldehydes. smolecule.comsdconline.net

Electrophilic Addition: The electron-rich nature of the double bond allows it to react with various electrophiles. For instance, in the presence of an acid catalyst, it can undergo addition reactions with halogens or hydrogen halides. The regioselectivity of these reactions is influenced by the electronic effects of the phenyl, hydroxyl, and aldehyde groups. The phenyl group can stabilize a carbocation intermediate at the benzylic position, while the hydroxyl and aldehyde groups exert their own electronic influences.

Nucleophilic Addition (Michael Addition): The carbon-carbon double bond is also activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. This 1,4-conjugate addition, also known as the Michael addition, is a key reaction for this class of compounds. smolecule.com A wide range of nucleophiles, including carbanions, amines, and thiols, can add to the β-carbon of the double bond. For example, the reaction with a suitable nucleophile can lead to the formation of a β-substituted aldehyde.

Reactivity of the Aldehyde Functional Group in Condensation and Addition Processes

The aldehyde functional group in this compound is a primary site for various chemical transformations, including condensation and addition reactions. cymitquimica.com

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the aldol condensation, with other carbonyl compounds that possess α-hydrogens. organicmystery.com These reactions, typically carried out in the presence of a base, lead to the formation of β-hydroxy aldehydes or ketones, which can subsequently dehydrate to form α,β-unsaturated products. vedantu.com Cross-aldol condensations between this compound and other aldehydes or ketones can yield a mixture of products. organicmystery.com

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. chemguide.co.uk For example, it can react with Grignard reagents or organolithium compounds to form secondary alcohols. The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. chemguide.co.ukscispace.com The reaction with amines can lead to the formation of imines or enamines, which are important intermediates in organic synthesis.

Intramolecular Cyclization Pathways and Rearrangement Mechanisms

The presence of multiple functional groups in this compound allows for the possibility of intramolecular cyclization reactions. The hydroxyl group can, under certain conditions, act as an internal nucleophile, attacking either the carbonyl carbon or the β-carbon of the double bond. These cyclization reactions can lead to the formation of various heterocyclic structures.

Furthermore, the molecule can undergo rearrangement reactions. For example, under certain photochemical conditions, derivatives of 3-phenylprop-2-enal can undergo structural rearrangements. researchgate.net These rearrangements can involve twisting of the phenyl ring and rotation around the carbon-carbon double bond.

Hydroxyl Group Reactivity and Subsequent Derivatization

The hydroxyl group in this compound can undergo reactions typical of alcohols. It can be acylated to form esters or alkylated to form ethers. These derivatizations can be used to protect the hydroxyl group during other chemical transformations or to modify the properties of the molecule. For instance, reaction with an acid chloride or anhydride in the presence of a base will yield the corresponding ester.

Catalytic Transformations Involving this compound or its Analogs

Catalysis plays a crucial role in expanding the synthetic utility of enals like this compound. Both metal-catalyzed and organocatalytic approaches have been developed for a variety of transformations. rsc.orgrsc.org

Investigation of Metal-Catalyzed Reactions, including Rhodium-Catalyzed Processes

A variety of transition metals are employed to catalyze reactions involving enals. nih.gov These catalysts can activate the molecule in different ways, leading to a range of products.

Rhodium-Catalyzed Reactions: Rhodium complexes are versatile catalysts for a wide array of organic transformations, including those involving enals. numberanalytics.commdpi.com They can catalyze hydrogenation, hydroformylation, and cycloaddition reactions. numberanalytics.comacs.org For instance, rhodium catalysts can be used for the asymmetric hydrogenation of the carbon-carbon double bond, leading to chiral aldehydes. Rhodium(III) complexes have been shown to catalyze cascade annulation reactions of arenes with alkynes, a process that can involve multiple C-H bond activations. dicp.ac.cn

Other Metal-Catalyzed Reactions: Besides rhodium, other metals like palladium, ruthenium, and cobalt are also effective catalysts. nih.govnih.gov Palladium catalysts are often used in cross-coupling reactions. scholaris.ca Cobalt-based catalysts have been developed for the isomerization of enals. rsc.orgrsc.org Copper(II) complexes of thiosemicarbazones derived from 3-phenylprop-2-enal have been synthesized and characterized. researchgate.net

Table 1: Examples of Metal-Catalyzed Reactions of Enals

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Co(dmgBF2)2/H2 | Isomerization | Methylenic Enals | Trisubstituted Enals | rsc.orgrsc.org |

| NHC/Ru Cooperative | Asymmetric Redox Benzylation | Enals | 3,3'-Disubstituted Oxindoles | nih.gov |

| Rhodium or Iridium Diphosphane Complexes | Asymmetric 1,3-Dipolar Cycloaddition | Enals and Nitrones | Isoxazolidines | acs.org |

| Palladium Complex/Primary Amine/Chiral Phosphoric Acid | α-Quaternary Aldehyde Synthesis | Alkynes and Aldehydes | Chiral α-Quaternary Aldehydes | nih.gov |

Organocatalytic Approaches to Enal Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com For enals, organocatalysts can activate the substrate through the formation of enamine or iminium ion intermediates. nih.govbeilstein-journals.org

Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with enals to form nucleophilic enamine intermediates. scienceopen.comorganic-chemistry.org These intermediates can then react with various electrophiles in a stereocontrolled manner.

Iminium Catalysis: The same chiral amines can also activate enals by forming electrophilic iminium ion intermediates. This mode of activation is utilized in reactions such as conjugate additions and cycloadditions.

Specific Organocatalytic Reactions:

Intramolecular Annulation: Organocatalysts can promote the intramolecular (4+2) annulation of enals with ynamides to produce axially chiral indolines. rsc.org

Deconjugative Allylation: A combination of palladium and chiral organocatalysis can be used for the enantioselective deconjugative allylation of enals. nih.gov

Alkylation: The direct photoexcitation of enamines, generated from enals and a chiral aminocatalyst, can drive the enantioselective α- and γ-alkylation of aldehydes and enals. organic-chemistry.org

Boron Trihalide Mediated Coupling Reactions and Mechanistic Insights

Boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), are versatile Lewis acids that mediate a variety of carbon-carbon bond-forming reactions. Their application in coupling reactions involving α,β-unsaturated carbonyl compounds has been a subject of significant research, leading to the development of stereoselective methods for the synthesis of complex molecular architectures. This section focuses on the mechanistic aspects of boron trihalide mediated coupling reactions involving this compound, a substrate with both hydroxyl and aldehyde functionalities that can interact with the Lewis acid.

While direct and detailed studies specifically documenting the boron trihalide-mediated coupling reactions of this compound are not extensively available in the reviewed literature, the reactivity of analogous α,β-unsaturated aldehydes and ketones provides a framework for understanding the potential transformations and mechanistic pathways. Research on related substrates, such as aryl aldehydes and α,β-unsaturated carbonyl compounds, offers valuable insights into how this compound might behave under similar conditions.

In a broader context, boron trihalide-mediated reactions of aryl aldehydes with alkynes have been shown to yield stereodefined 1,3,5-triaryl-1,5-dihalo-1,4-pentadienes. The stereochemical outcome of these reactions is highly dependent on the specific boron trihalide used and the reaction conditions, such as temperature and the order of reactant addition. For instance, reactions mediated by boron trichloride often favor the formation of (E,Z)-dienes, while boron tribromide can lead to (Z,Z)-dienes.

A key mechanistic feature in these reactions is the initial activation of the carbonyl group by the boron trihalide. In the case of this compound, the presence of the hydroxyl group introduces an additional site for interaction with the Lewis acid. This could lead to the formation of a borate ester intermediate, which could influence the subsequent reactivity of the aldehyde.

The reaction of boron trihalides with α,β-unsaturated carbonyl compounds can also facilitate conjugate addition or aldol-type reactions. The specific pathway followed is influenced by the nature of the nucleophile and the reaction conditions.

Table of Plausible Intermediates in Boron Trihalide Mediated Reactions:

| Intermediate Type | Structure | Role in Reaction Mechanism |

| Carbonyl-Lewis Acid Adduct | [C₆H₅CH=C(O)CHO]·BX₃ | Activation of the carbonyl group for nucleophilic attack. |

| Borate Ester | C₆H₅CH=C(OBX₂)CHO | Formed by reaction with the hydroxyl group, potentially altering the electronic properties of the conjugated system. |

| Vinylboron Dihalide | C₆H₅CH=C(OBX₂)CH(Nu)R | Product of nucleophilic addition to the activated aldehyde. |

Table of Potential Coupling Products and Stereochemical Outcomes:

| Boron Trihalide | Coupling Partner | Potential Product Structure | Predominant Stereochemistry (based on analogous systems) |

| BCl₃ | Arylacetylene | 1,5-Dichloro-1,5-diaryl-3-(phenyl)-1,4-pentadiene derivative | (E,Z) |

| BBr₃ | Arylacetylene | 1,5-Dibromo-1,5-diaryl-3-(phenyl)-1,4-pentadiene derivative | (Z,Z) |

It is important to note that the data presented in the tables are extrapolated from studies on similar, but not identical, chemical systems. Detailed experimental investigation specifically on this compound is necessary to confirm these mechanistic hypotheses and the precise structures and stereochemistry of the resulting products. The interplay between the hydroxyl and aldehyde functionalities in the presence of strong Lewis acids like boron trihalides presents a chemically rich area for further exploration.

Theoretical and Computational Chemistry Studies of 2-hydroxy-3-phenylprop-2-enal Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 2-Hydroxy-3-phenylprop-2-enal at the atomic level. These methods allow for the precise calculation of electronic distribution, molecular orbital energies, and the prediction of chemical reactivity.

Density Functional Theory (DFT) Calculations on Ground States and Transition States

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic properties of enal systems. By approximating the electron density of a molecule, DFT can accurately predict its geometric and electronic characteristics.

For molecules structurally similar to this compound, such as other cinnamaldehyde derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, are used to optimize the molecular geometry. These calculations help in predicting key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In the context of this compound, the presence of the hydroxyl and phenyl groups significantly influences the electronic distribution across the propenal backbone. DFT calculations can quantify these effects, identifying electrophilic and nucleophilic sites within the molecule and thus predicting its behavior in chemical reactions. For instance, DFT optimizations on related enals like 3-(dimethylamino)-2-phenylprop-2-enal have been used to predict bond lengths and dihedral angles, offering a glimpse into the planarity of the enal system. smolecule.com

Table 1: Predicted Geometrical Parameters for a Related Enal System using DFT (Data based on 3-(dimethylamino)-2-phenylprop-2-enal as an illustrative example)

| Parameter | Predicted Value (Å) |

| C=O Bond Length | 1.22 |

| C=C Bond Length | 1.34 |

| C-N Bond Length | 1.45 |

| Data derived from DFT optimizations at the B3LYP/6-31G level of theory. smolecule.com* |

Furthermore, DFT is instrumental in mapping the potential energy surfaces of reactions involving enals, including the characterization of transition states. This allows for the calculation of activation barriers, providing a deeper understanding of reaction kinetics.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, capturing its conformational flexibility and the influence of the surrounding environment. By simulating the motion of atoms and molecules over time, MD provides insights that are complementary to the static picture offered by quantum chemical calculations.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The rotation around single bonds, such as the bond connecting the phenyl ring to the propenal group, can lead to a variety of conformers with different energies and properties. MD simulations can map these conformational changes and determine their relative populations. acs.org

The effect of solvents on the structure and behavior of the molecule can also be effectively studied using MD. Simulations in different solvent environments, such as water or organic solvents, can reveal how solvent molecules interact with the solute and influence its conformation and reactivity. researchgate.net For instance, in studies of related cinnamaldehyde derivatives, MD simulations have been used to assess the stability of inhibitor-protein complexes in aqueous solution, providing insights into their biological activity. acs.orgnih.gov

Table 2: Typical Parameters in a Molecular Dynamics Simulation of a Cinnamaldehyde Derivative (Illustrative parameters based on general practices for biomolecular simulations)

| Parameter | Value/Description |

| Force Field | GROMOS, AMBER, or CHARMM |

| Water Model | SPC, TIP3P, or TIP4P |

| Simulation Time | 100 ns or more |

| Temperature | 300 K |

| Pressure | 1 atm |

| These parameters are commonly used in MD simulations to mimic physiological conditions. researchgate.netfortunejournals.com |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. By mapping the energy landscape of a reaction, chemists can identify the most probable pathways, intermediates, and transition states.

DFT calculations are frequently used to model reaction mechanisms. For example, in the study of the Prins cyclization involving (E)-3-phenylprop-2-enal, computational studies have been used to understand the reaction pathways and stereoselectivity. mdpi.com Similarly, the mechanism of the Diels-Alder reaction, where enals can act as dienophiles, has been extensively studied using computational methods. comporgchem.com

For this compound, computational modeling can be used to investigate a variety of reactions, including nucleophilic additions to the carbonyl group or the α,β-unsaturated system, and pericyclic reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This not only helps in understanding the reaction mechanism but also in predicting the feasibility and outcome of new reactions.

Table 3: Illustrative Reaction Energy Barriers from Computational Studies of Related Aldehydes (Data based on catalyzed electrocyclization reactions)

| Reaction | Catalyst | Activation Barrier (kcal/mol) |

| Electrocyclization of carbomethoxy-substituted hexatriene | H+ | ~10 kcal/mol reduction |

| This table illustrates how computational methods can quantify the effect of catalysts on reaction barriers. comporgchem.com |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in the prediction of spectroscopic properties, which can then be validated against experimental data to confirm the structure and purity of a synthesized compound.

Methods like DFT and Time-Dependent DFT (TD-DFT) can be used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For a related compound, 2-hydroxyprop-2-enal, the rotational spectrum was analyzed to search for it in the interstellar medium, highlighting the power of these predictive methods. arxiv.org

The comparison between calculated and experimental spectra serves as a powerful tool for structural elucidation. Discrepancies between predicted and observed spectra can point to the presence of impurities, different conformers, or even an incorrect structural assignment. For this compound, computational prediction of its spectroscopic signatures would be invaluable for its characterization and for understanding its photophysical properties.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data for a Related Aldehyde (Illustrative data for cinnamaldehyde)

| Spectroscopic Technique | Calculated (Computational Method) | Experimental |

| UV-Vis λmax (nm) | TD-DFT | ~280-290 nm |

| IR C=O stretch (cm⁻¹) | DFT (B3LYP) | ~1680-1700 cm⁻¹ |

| This table demonstrates the typical agreement between calculated and experimental spectroscopic data. researchgate.net |

Derivatives and Analogues: Synthesis and Structure-reactivity Relationships in Chemical Research

Synthesis of Substituted 2-Hydroxy-3-phenylprop-2-enal Derivatives

The synthesis of derivatives of this compound, also known as 2-hydroxycinnamaldehyde, is a significant area of chemical research, enabling the exploration of structure-activity relationships. kribb.re.kr These synthetic efforts primarily focus on two strategic areas: modification of the phenyl ring and transformation of the aldehyde functional group.

Classic organic reactions such as the Claisen-Schmidt and Knoevenagel condensations are fundamental to building the core α,β-unsaturated aldehyde structure. wikipedia.orgsigmaaldrich.com The Claisen-Schmidt condensation involves the reaction between a substituted benzaldehyde and an aldehyde or ketone with an α-hydrogen, typically in the presence of a base like sodium hydroxide. wikipedia.orggordon.edu For instance, synthesizing a chlorinated derivative like 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal can be achieved through the Claisen-Schmidt condensation of 5-chloro-2-hydroxyacetophenone with a suitable aldehyde. Key parameters for optimizing these reactions include catalyst selection, temperature control (often 50–60°C), and the use of polar aprotic solvents to improve the solubility of intermediates.

The Knoevenagel condensation provides another versatile route, reacting an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine. wikipedia.orgchem-station.com A variation known as the Doebner modification uses pyridine as a solvent and a carboxylic acid as the active methylene component, which often results in a subsequent decarboxylation. chem-station.comorganic-chemistry.org

A different strategy involves building the desired substitution pattern on a simpler starting material. One such multi-step approach to synthesize 2-hydroxycinnamaldehyde from cinnamaldehyde involves nitration of the phenyl ring, followed by reduction of the nitro group to an amine, and finally a diazotization-hydrolysis sequence to introduce the hydroxyl group. researchgate.netresearchgate.net This method yielded 2-nitrocinnamaldehyde and 2-aminocinnamaldehyde as key intermediates. researchgate.net

Beyond substitutions on the phenyl ring, the aldehyde group itself is a prime site for derivatization. For example, condensation with amines or related compounds can yield Schiff bases. The reaction of (2E)-3-Phenylprop-2-enal with 2-Naphthylamine, when refluxed in ethanol, produces the corresponding Schiff base, (2E)-N-(napthalen-2yl)-3-phenylprop-2-en-1-imine. beilstein-journals.org

| Derivative | Precursors | Synthetic Method | Reference |

|---|---|---|---|

| 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal | 5-Chloro-2-hydroxyacetophenone and an appropriate aldehyde | Claisen-Schmidt Condensation | |

| This compound | Cinnamaldehyde | Nitration, Reduction, Diazotization-Hydrolysis | researchgate.netresearchgate.net |

| (2E)-N-(napthalen-2yl)-3-phenylprop-2-en-1-imine (Schiff Base) | (2E)-3-Phenylprop-2-enal and 2-Naphthylamine | Condensation | beilstein-journals.org |

| Various substituted cinnamaldehydes | Acrolein and various arylboronic acids | Palladium(II)-catalyzed Oxidative Heck Reaction | acs.org |

Modern techniques like the palladium(II)-catalyzed oxidative Heck reaction offer a mild and selective one-step method to produce a variety of cinnamaldehyde derivatives. acs.org This reaction couples various arylboronic acids with acrolein under base-free conditions at room temperature, providing good to excellent yields of the desired (E)-α,β-unsaturated aldehydes. acs.org This method has proven effective even for sterically hindered ortho-substituted boronic acids and acid-labile substrates. acs.org

Exploration of Stereoisomers and Enantioselective Synthesis

The structural complexity of this compound gives rise to stereoisomerism, a key focus in advanced organic synthesis. The presence of a carbon-carbon double bond in the propenal chain allows for the existence of geometric isomers, specifically the (E) and (Z) configurations. The (2E)-3-phenylprop-2-enal isomer, commonly known as trans-cinnamaldehyde, is the more prevalent form. wikipedia.org The IUPAC name for the other isomer is (Z)-2-hydroxy-3-phenylprop-2-enal.

Beyond geometric isomerism, the creation of chiral centers in derivatives of this compound is a primary objective of enantioselective synthesis. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule in excess, which is crucial as different enantiomers can have distinct properties. uohyd.ac.in This is often achieved using chiral catalysts, chiral auxiliaries, or reagents derived from a "chiral pool".

In the context of 2-hydroxycinnamaldehyde derivatives, enantioselective synthesis often involves reactions that create new stereocenters with high control over the 3D arrangement. For example, organocatalytic domino reactions, which involve a cascade of reactions guided by a small organic molecule (the catalyst), can be employed. A reported asymmetric organocatalyzed domino reaction between 4-hydroxycoumarins and substituted 2-hydroxycinnamaldehydes, using a bifunctional catalyst system, leads to the formation of chiral bridged bicyclic acetals with high enantiomeric excess. beilstein-journals.org

Another powerful strategy is the asymmetric aldol reaction. Research has shown that chiral catalysts can effectively mediate the reaction between isatins and ketones, with a hydroxy group on the catalyst playing a key role in controlling enantioselectivity through hydrogen bonding. beilstein-journals.org Similarly, dynamic kinetic resolution, often involving ruthenium(II)-catalyzed asymmetric transfer hydrogenation, is a sophisticated method to convert a racemic mixture of a starting material into a single, highly enantioenriched product. nih.gov This has been successfully applied to the synthesis of anti-α-hydroxy-β-amino acid derivatives from related α-keto esters. nih.gov

| Stereoselective Method | Description | Applicable Reaction Type | Reference |

|---|---|---|---|

| Organocatalytic Domino Reaction | A cascade of reactions catalyzed by a small chiral organic molecule to build complex chiral structures. | Conjugate addition / Cyclization | beilstein-journals.org |

| Asymmetric Aldol Reaction | Uses a chiral catalyst to control the stereochemical outcome of the aldol addition between a ketone/aldehyde and a carbonyl compound. | C-C bond formation | beilstein-journals.org |

| Dynamic Kinetic Resolution | Converts a racemate into a single enantiomer-enriched product via in-situ racemization of the slower-reacting enantiomer. | Asymmetric reduction | nih.gov |

Structural Modifications and their Impact on Chemical Reactivity Profiles

The chemical reactivity of this compound is intrinsically linked to its structure, and modifications to either the phenyl ring or the propenal side chain can significantly alter its reaction profile. The reactivity is primarily governed by the conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the aldehyde carbonyl group.

Substituents on the phenyl ring exert a profound influence through electronic effects (inductive and resonance). Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density of the aromatic ring and the entire conjugated system. This enhances the electrophilicity of the molecule, particularly at the β-carbon of the double bond and the carbonyl carbon. For example, chlorination at the 5-position of the phenyl ring increases the compound's electrophilicity, which can influence its reactivity in reactions like cross-coupling. Studies on cinnamaldehyde derivatives have shown that the presence of an EWG on the phenyl ring generally enhances antifungal activity, highlighting a direct link between electronic structure and biological interaction. nih.gov

Conversely, electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OCH₃) groups, increase the electron density of the system. This can make the compound more susceptible to electrophilic attack on the ring and can alter the reactivity of the side chain. rsc.org For instance, the hydroxyl group can participate in hydrogen bonding, affecting solubility and interactions with catalysts or other reagents. rsc.org

The functional groups on the propenal chain also dictate reactivity. The aldehyde group is highly active and prone to oxidation. rsc.org The α,β-unsaturated nature of the system allows for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (at the β-carbon). The competition between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. The reactivity of the C=C double bond is also affected by the terminal functional group; an aldehyde group (CHO) activates the double bond towards reaction with oxygen more effectively than an ester group (COOR). rsc.org

| Structural Modification | Effect on Electronic Properties | Impact on Reactivity | Example |

|---|---|---|---|

| Electron-withdrawing group (e.g., -Cl, -NO₂) on phenyl ring | Decreases electron density across the conjugated system. | Increases electrophilicity of the carbonyl carbon and β-carbon. Favors nucleophilic attack. | Chlorination at C5 enhances electrophilicity. |

| Electron-donating group (e.g., -OH, -OCH₃) on phenyl ring | Increases electron density across the conjugated system. | Enhances susceptibility to electrophilic aromatic substitution. Can influence reaction pathways via hydrogen bonding. | Hydroxyl groups can influence solubility and interactions. rsc.org |

| Modification of the aldehyde group | Alters the primary site for nucleophilic attack. | Conversion to an imine or oxime changes the reaction profile from additions to the carbonyl to reactions characteristic of C=N bonds. | Reaction with amines forms Schiff bases. beilstein-journals.org |

Investigation of Thio- and Aza-Analogs of this compound

The investigation of thio- and aza-analogs of this compound involves replacing the oxygen atom of the carbonyl group with sulfur or nitrogen, respectively. These structural changes create new classes of compounds with distinct chemical properties and reactivity.

Aza-Analogs: Aza-analogs are typically synthesized by the condensation of the parent aldehyde with nitrogen-containing nucleophiles. The most common aza-analogs are imines (Schiff bases), formed by reacting the aldehyde with primary amines. A notable example is the synthesis of dihydropyridinones, where cinnamaldehyde is first condensed with acrylamide to form a conjugated imine intermediate, which then undergoes further transformations. beilstein-journals.orgnih.gov This demonstrates how the formation of an aza-analog is a key step in the synthesis of more complex nitrogen-containing heterocycles. beilstein-journals.org

Similarly, reaction with hydrazines can lead to the formation of pyrazolidine derivatives. A metal-free cascade reaction between α,β-unsaturated aldehydes and protected hydrazines has been shown to produce 3-hydroxypyrazolidine derivatives in a direct, highly enantioselective manner. researchgate.net

Thio-Analogs: Thio-analogs, or thiocinnamaldehydes, feature a thiocarbonyl group (C=S) in place of the carbonyl group. These compounds are often highly colored and can be synthesized through the condensation of the parent aldehyde with a sulfur source. For example, ruthenium hydrogensulfido complexes can react with cinnamaldehydes to produce stable ruthenium complexes of the corresponding thiocinnamaldehydes. nih.gov

These thio-analogs exhibit unique reactivity. The thiocinnamaldehyde moiety can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). They have been shown to react with dienophiles like vinyl ethers and styrenes to yield 3,4-dihydro-2H-thiopyran derivatives. nih.gov The rate of these cycloadditions is sensitive to the electronic nature of the substituents on the dienophile, indicating that the reaction is controlled by the frontier molecular orbitals. nih.gov Furthermore, the reaction of cinnamaldehyde with thiols like cysteamine can lead to the formation of sulfur-containing heterocycles such as thiazolines, rather than a simple Michael addition product. researchgate.net The synthesis of thiopyran derivatives can also be achieved through the reaction of substituted cinnamaldehydes with 4-hydroxydithiocoumarins under metal-free conditions. rsc.org

| Analog Type | Structural Feature | Synthetic Route Example | Characteristic Reactivity | Reference |

|---|---|---|---|---|

| Aza-Analog (Imine) | C=N bond replaces C=O | Condensation of cinnamaldehyde with acrylamide | Intermediate for dihydropyridinone synthesis | beilstein-journals.orgnih.gov |

| Aza-Analog (Pyrazolidine) | Nitrogen-containing five-membered ring | Cascade reaction of α,β-unsaturated aldehydes with hydrazines | Formation of N-heterocycles | researchgate.net |

| Thio-Analog (Thiocinnamaldehyde) | C=S bond replaces C=O | Condensation with Ruthenium hydrogensulfido complexes | Acts as a diene in [4+2] cycloadditions | nih.gov |

| Thio-Analog (Thiopyran) | Sulfur-containing six-membered ring | Reaction with 4-hydroxydithiocoumarins | Formation of S-heterocycles | rsc.org |

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2-Hydroxycinnamaldehyde | C₉H₈O₂ |

| (2E)-3-Phenylprop-2-enal | trans-Cinnamaldehyde | C₉H₈O |

| 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal | 5-Chloro-2-hydroxycinnamaldehyde | C₉H₇ClO₂ |

| 2-Nitrocinnamaldehyde | - | C₉H₇NO₃ |

| 2-Aminocinnamaldehyde | - | C₉H₉NO |

| (2E)-N-(napthalen-2yl)-3-phenylprop-2-en-1-imine | - | C₁₉H₁₅N |

| Benzaldehyde | - | C₇H₆O |

| Acetaldehyde | Ethanal | C₂H₄O |

| Malonic acid | Propanedioic acid | C₃H₄O₄ |

| 4-Hydroxycoumarin | - | C₉H₆O₃ |

Advanced Methodologies in Chemical Synthesis and Reaction Design for Enals

Flow Chemistry Approaches for Continuous Synthesis of Phenylpropenals

The shift from traditional batch processing to continuous flow manufacturing (CFM) represents a significant advancement in chemical synthesis, driven by the need for safer, more efficient, and scalable production methods. d-nb.infosigmaaldrich.com Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. sigmaaldrich.com This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize side-product formation. d-nb.infosigmaaldrich.com The small internal volume of flow reactors enhances safety and allows for rapid process optimization. sigmaaldrich.com These attributes have made flow chemistry a vibrant area of research and application in the pharmaceutical and fine chemical industries. d-nb.info

A notable application relevant to phenylpropenals is the palladium(II)-catalyzed oxidative Heck reaction, which synthesizes cinnamaldehyde derivatives from acrolein and various arylboronic acids. acs.org This reaction can be performed under mild, base-free conditions. acs.org The use of a sealed microwave vessel in some procedures demonstrates the synergy between different advanced synthesis technologies. nih.gov Researchers have successfully synthesized a range of functionalized cinnamaldehydes with good to excellent yields, demonstrating the versatility of this method. acs.orgnih.gov The electronic properties of the substituents on the arylboronic acid did not significantly impact the reaction yields, and even sterically hindered substrates produced high yields. acs.org

A continuous-flow protocol has also been developed for the hydration-condensation of alkynes and aldehydes to produce α,β-unsaturated ketones, which are structurally related to phenylpropenals, using a heterogeneous solid acid catalyst in a flow microwave. nih.govbeilstein-journals.org This highlights the potential for adapting such continuous-flow systems for the synthesis of enals. The integration of flow chemistry with other technologies like photochemistry and electrochemistry is also expanding the toolkit for synthetic chemists, enabling new types of chemical transformations. researchgate.netrsc.org

| Arylboronic Acid Substituent | Product | Solvent | Yield (%) |

|---|---|---|---|

| 4-Me | (E)-3-(p-tolyl)acrylaldehyde | Acetonitrile | 92 |

| 4-OMe | (E)-3-(4-methoxyphenyl)acrylaldehyde | Acetonitrile | 94 |

| 4-F | (E)-3-(4-fluorophenyl)acrylaldehyde | Acetonitrile | 95 |

| 4-Cl | (E)-3-(4-chlorophenyl)acrylaldehyde | Acetonitrile | 94 |

| 4-CF3 | (E)-3-(4-(trifluoromethyl)phenyl)acrylaldehyde | Acetonitrile | 91 |

| 2-Me | (E)-3-(o-tolyl)acrylaldehyde | Acetonitrile | 92 |

| 4-Phenoxy | (E)-3-(4-phenoxyphenyl)acrylaldehyde | DMF | 74 |

Green Chemistry Principles in the Synthesis of 2-Hydroxy-3-phenylprop-2-enal and its Derivatives

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. This involves using renewable feedstocks, employing environmentally benign solvents, designing energy-efficient processes, and using catalytic rather than stoichiometric reagents. colab.ws

A direct synthesis of 2-Hydroxycinnamaldehyde (HC) from cinnamaldehyde, which can be isolated from natural sources like cinnamon bark oil, exemplifies the use of renewable feedstocks. researchgate.net The synthesis involves a three-step process: nitration of cinnamaldehyde, followed by a mild reduction, and finally a diazotation-hydrolysis reaction to introduce the hydroxyl group. researchgate.net

Biocatalysis offers a powerful green alternative to traditional chemical methods for aldehyde production. nih.govchemrxiv.org Enzymes and whole-cell systems can operate under mild conditions (e.g., neutral pH and ambient temperature) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov For instance, a bienzymatic cascade using an aryl alcohol oxidase (PeAAOx) and an unspecific peroxygenase (AaeUPO) has been developed to convert aromatic primary alcohols into valuable aromatic aldehydes. mdpi.com This system is particularly "green" as it uses molecular oxygen as the oxidant, and the by-product of one enzymatic reaction serves as the co-substrate for the other, creating a synergistic and waste-reducing cycle. mdpi.com In one application, this system achieved an 84% conversion of veratryl alcohol to veratryl aldehyde. mdpi.com Other biocatalytic approaches include the use of alcohol dehydrogenases (ADH) and α-dioxygenases (α-DOX) to produce aldehydes from alcohols or fatty acids, respectively. nih.govchemrxiv.org

The Knoevenagel condensation is a classic method for forming the α,β-unsaturated system in these compounds. Green approaches to this reaction have been developed, such as using heterogeneous basic catalysts like Cs-exchanged zeolites, which can be easily recovered and reused. scielo.br This avoids the waste generated by traditional homogeneous catalysts and the by-products of methods like the Wittig reaction. scielo.br Furthermore, performing syntheses under solvent-free conditions, often assisted by microwave irradiation, represents another key green chemistry strategy. oatext.com This approach has been used for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, resulting in excellent yields, short reaction times, and simple work-up procedures. oatext.com The development of robust reagents for the homologation of aldehydes to α,β-unsaturated aldehydes that function in water is another significant step towards more sustainable chemical synthesis. rsc.org

| Methodology | Key Green Principle | Example Reaction | Reference |

|---|---|---|---|

| Biocatalysis | Renewable catalysts, mild conditions, reduced waste | Veratryl alcohol to veratryl aldehyde using PeAAOx/AaeUPO cascade | mdpi.com |

| Solvent-Free Synthesis | Elimination of solvent waste, energy efficiency (microwave) | Aromatic aldehydes + cyanoacetamide → α,β-unsaturated compounds | oatext.com |

| Heterogeneous Catalysis | Catalyst recyclability, waste reduction | Glyceraldehyde acetonide + ethyl acetoacetate using zeolite catalysts | scielo.br |

| Aqueous Synthesis | Use of an environmentally benign solvent | Two-carbon homologation of aldehydes to (E)-α,β-unsaturated aldehydes in water | rsc.org |

| Use of Natural Feedstock | Renewable starting materials | Synthesis of 2-Hydroxycinnamaldehyde from cinnamon oil | researchgate.net |

Catalyst Discovery and Optimization for Specific Transformations of α,β-Unsaturated Aldehydes

The unique reactivity of the α,β-unsaturated aldehyde functional group, featuring conjugated C=C and C=O bonds, makes it a versatile platform for a wide range of chemical transformations. However, achieving high selectivity for a specific reaction pathway is a significant challenge. Consequently, a major focus of modern organic synthesis is the discovery and optimization of new catalysts that can control the outcome of these reactions. acs.orgnih.gov

Hydrogenation: The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes to produce α,β-unsaturated alcohols is a particularly challenging but important transformation, as these products are valuable intermediates for fragrances and pharmaceuticals. acs.orgnih.gov On traditional monometallic heterogeneous catalysts, hydrogenation of the C=C bond to form the saturated aldehyde is often thermodynamically favored. nih.gov Research has shown that bimetallic and dilute alloy catalysts can significantly enhance selectivity towards the desired unsaturated alcohol. acs.orgnih.gov The modification of a catalyst's electronic properties and the formation of specific electrophilic sites can promote the adsorption of the aldehyde via its carbonyl group, thus favoring C=O reduction. nih.gov Another approach involves using new heterogeneous catalysts, such as boron tri-ethoxide grafted on mesoporous MCM-41, for the chemoselective Meerwein–Ponndorf–Verley (MPV) reduction of α,β-unsaturated aldehydes to their corresponding alcohols with high selectivity. researchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the functionalization of α,β-unsaturated aldehydes. semanticscholar.org Chiral secondary amines, such as proline and its derivatives, can reversibly react with enals to form nucleophilic dienamine intermediates. semanticscholar.orgrsc.org This mode of activation enables functionalization at remote positions (e.g., the γ-position), which is not possible through traditional enamine or iminium ion catalysis. semanticscholar.orgrsc.org For example, the γ-oxidation of α,β-unsaturated aldehydes has been achieved using an organocatalyst in the presence of an electrophilic oxidant like dibenzoyl peroxide. semanticscholar.org

The discovery of bifunctional organocatalysts, which contain both an amine unit for enamine formation and a hydrogen-bond donating moiety (like a urea or thiourea), has enabled highly controlled and stereoselective reactions. wisc.edubeilstein-journals.org These catalysts can activate both the nucleophile (the aldehyde, via dienamine formation) and the electrophile simultaneously, leading to high efficiency and stereoselectivity in reactions such as Michael additions and cycloadditions. wisc.edubeilstein-journals.org The enantioselective peroxidation of α,β-unsaturated aldehydes has also been developed using cinchona alkaloid-based organocatalysts, providing a novel route to chiral peroxides. acs.orgnih.gov

| Transformation | Catalyst Type | Catalyst Example | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Selective C=O Hydrogenation | Heterogeneous Bimetallic | Pt-Sn, Au-based alloys | Increases selectivity for unsaturated alcohols over saturated aldehydes. | acs.orgnih.gov |

| Chemoselective C=O Reduction (MPV) | Heterogeneous Supported | B(OEt)3-MCM-41 | High selectivity for unsaturated alcohols; catalyst is recyclable. | researchgate.net |

| γ-Oxidation | Organocatalyst (Dienamine) | MacMillan catalyst | Achieves functionalization at the remote γ-position. | semanticscholar.org |

| Asymmetric Peroxidation | Organocatalyst (Amine) | 9-amino cinchona alkaloid | Enables highly enantioselective synthesis of chiral peroxides. | acs.orgnih.gov |

| Conjugate Addition | Bifunctional Organocatalyst | Chiral pyrrolidine + H-bond donor | Coordinated activation of both nucleophile and electrophile for high stereoselectivity. | wisc.edu |

Future Research Perspectives and Emerging Areas in 2-hydroxy-3-phenylprop-2-enal Chemistry

Unexplored Reaction Pathways and Synthetic Challenges

The reactivity of 2-Hydroxy-3-phenylprop-2-enal is dictated by the interplay of its three key functional groups: the nucleophilic and potentially acidic hydroxyl group, the electrophilic aldehyde, and the reactive carbon-carbon double bond within a conjugated system. While classical reactions of these individual groups are well-established, their combined presence in a single molecule opens the door to novel and underexplored transformations.

Key areas for future investigation include:

Tandem and Cascade Reactions: The proximity of the functional groups could be exploited in tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations. For instance, a reaction could be initiated at the aldehyde, followed by an intramolecular reaction involving the hydroxyl group or the double bond.

Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key building block is a promising area. Its diverse reactivity could allow for the one-pot synthesis of complex heterocyclic or polyfunctionalized acyclic structures.

Asymmetric Catalysis: The prochiral center at the hydroxyl-bearing carbon and the potential for creating new stereocenters through reactions at the double bond or aldehyde make this compound an attractive substrate for asymmetric catalysis. The development of chiral catalysts for enantioselective additions, cycloadditions, or other transformations would be of significant value.

Cycloaddition Reactions: The conjugated enal system is a prime candidate for various cycloaddition reactions, such as Diels-Alder, [3+2], and [4+3] cycloadditions. While the reactivity of enals in such reactions is known, the influence of the α-hydroxyl group on the stereoselectivity and regioselectivity of these transformations with this compound remains a fertile ground for research. google.com

Synthetic challenges primarily revolve around the selective transformation of one functional group in the presence of others. For example, achieving a reaction at the aldehyde without affecting the double bond or the hydroxyl group, or vice versa, requires careful selection of reagents and reaction conditions. The potential for undesired side reactions, such as polymerization or self-condensation, also needs to be addressed. Overcoming these challenges will be key to unlocking the full synthetic potential of this molecule.

Development of Novel Applications in Non-Biological Materials Science

The unique chemical structure of this compound suggests its potential as a versatile monomer or cross-linking agent in the synthesis of novel non-biological materials.

Potential applications in materials science include:

Functional Polymers: The aldehyde and hydroxyl groups offer reactive handles for polymerization. For instance, the aldehyde could undergo condensation polymerization, while the hydroxyl group could be used in ring-opening polymerization of cyclic esters or as an initiator for other polymerization techniques. The phenyl group would impart thermal stability and specific mechanical properties to the resulting polymer. While the direct polymerization of alpha-hydroxy enals is not widely reported, the successful polymerization of related alpha-hydroxy acids into biodegradable polymers like poly(lactic acid) (PLA) suggests a promising avenue for exploration. google.comgoogle.com

Cross-linking Agents: The difunctionality of the molecule (aldehyde and hydroxyl) makes it a potential candidate as a cross-linking agent for various polymer systems. This could be used to improve the mechanical strength, thermal stability, and solvent resistance of materials.

Functional Coatings and Adhesives: The reactivity of the aldehyde and hydroxyl groups could be utilized to form strong covalent bonds with surfaces, making this compound a potential component in the formulation of functional coatings and adhesives.

Stimuli-Responsive Materials: The enal moiety could potentially participate in reversible reactions, such as Michael additions, which could be exploited to create stimuli-responsive materials that change their properties in response to external triggers like pH or the presence of specific chemicals.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Key Research Question |

|---|---|---|---|

| Condensation Polymerization | Aldehyde, Hydroxyl | Polyester, Polyacetal | Can stable, high molecular weight polymers be formed without side reactions? |

| Addition Polymerization | Carbon-Carbon Double Bond | Vinyl-type Polymer | How does the α-hydroxyl group influence the polymerization of the vinyl system? |

| Ring-Opening Polymerization (as a precursor) | Hydroxyl (after conversion to a cyclic monomer) | Polyester | Can this compound be efficiently converted to a polymerizable cyclic monomer? |

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and charge distribution of this compound. This information is crucial for predicting its reactivity in various chemical reactions and for understanding the influence of the different functional groups on each other.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the potential energy surfaces of various reaction pathways, helping to identify the most favorable routes and predict the structures of transition states and intermediates. This can be particularly useful in designing selective synthetic strategies.

In Silico Design of Derivatives: By systematically modifying the structure of this compound in silico (e.g., by introducing different substituents on the phenyl ring or modifying the side chain), it is possible to create a virtual library of derivatives. Computational screening of this library for desired properties, such as enhanced reactivity in specific reactions or improved characteristics for material applications, can significantly accelerate the discovery of new and useful compounds.

| Computational Method | Research Focus | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Prediction of reaction sites and relative reactivity |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Understanding behavior in different solvent environments and in condensed phases |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions or reactions in complex environments | Modeling interactions with a catalyst or in a polymer matrix |

Integration with Machine Learning for Reaction Prediction and Optimization

The burgeoning field of machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions.

Reaction Prediction: ML models, trained on large datasets of chemical reactions, can be used to predict the likely products of a reaction involving this compound under a given set of conditions. This can help chemists to identify promising reaction pathways and avoid those that are unlikely to be successful.

Optimization of Reaction Conditions: ML algorithms can be used to build models that correlate reaction conditions (e.g., temperature, solvent, catalyst) with reaction outcomes (e.g., yield, selectivity). These models can then be used to identify the optimal conditions for a desired transformation, saving significant experimental time and resources.

De Novo Design of Derivatives: Generative ML models can be employed to design novel derivatives of this compound with specific desired properties. By learning the underlying relationships between chemical structure and function from existing data, these models can propose new molecules that have a high probability of exhibiting the target characteristics.

The integration of these computational and data-driven approaches will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of novel reactions, materials, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.